ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a trifluoromethylphenyl group, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group transformations . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Ethyl 3-amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-amino-5-(trifluoromethyl)picolinate: Similar structure but different ring system.
3-amino-1,2,4-triazole derivatives: Different heterocyclic core but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
ethyl 3-amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-21-13(20)12-10(18)7-11(19-12)8-4-3-5-9(6-8)14(15,16)17/h3-7,19H,2,18H2,1H3 |
InChI Key |
SSKUPNHTJCYASN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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